5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 4-(methylthio)benzaldehyde hydrazone, followed by cyclization with thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Triazole derivatives have been studied for their ability to interact with biological targets such as proteins and nucleic acids, making them candidates for drug development.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially leading to the inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-Ethoxyphenyl)-4-(2-(4-(methylthio)benzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methylthio group may impart distinct properties compared to other similar compounds, making it a subject of interest for further research.
Properties
CAS No. |
624724-79-4 |
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Molecular Formula |
C18H19N5OS2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5OS2/c1-3-24-15-8-6-14(7-9-15)17-20-21-18(25)23(17)22-19-12-13-4-10-16(26-2)11-5-13/h4-12,22H,3H2,1-2H3,(H,21,25)/b19-12+ |
InChI Key |
XEHPOVVSCXDNQU-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)SC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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